molecular formula C12H14ClNO B8541149 4-((5-Chloropentyl)oxy)benzonitrile

4-((5-Chloropentyl)oxy)benzonitrile

Cat. No. B8541149
M. Wt: 223.70 g/mol
InChI Key: VUMGNEJAKHYWHJ-UHFFFAOYSA-N
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Patent
US05455274

Procedure details

A stirred solution of 4-cyanophenol (80.9 g, 0.679 mol) in 1260 mL of acetonitile is treated with potassium carbonate (93.9 g, 0.679 tool) and 1-bromo-5-chloropentane (126 g, 0.679 mmol). The reaction is refluxed overnight and potassium carbonate is filtered off. The filtrate is concentrated in vacuo to generate oil which is partitioned between ether and water. The organic layer is washed with water, dried with magnesium sulfate, and concentrated in vacuo to afford 5-(4-cyanophenoxy)pentyl chloride as a white solid.
Quantity
80.9 g
Type
reactant
Reaction Step One
Quantity
93.9 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][Cl:22]>C(#N)C>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][Cl:22])=[CH:5][CH:4]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
80.9 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
93.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
126 g
Type
reactant
Smiles
BrCCCCCCl
Name
Quantity
1260 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
potassium carbonate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
is partitioned between ether and water
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCCCCCCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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